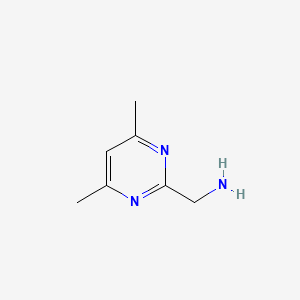

(4,6-Dimethylpyrimidin-2-YL)methanamine

Description

Overview of Pyrimidine (B1678525) Derivatives in Academic Research

The academic interest in pyrimidine derivatives stems from their wide array of biological activities. The pyrimidine ring system is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. dovepress.com Researchers have extensively modified the pyrimidine core to synthesize a vast library of derivatives with diverse therapeutic applications.

These applications include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. nih.gov The ability to introduce various substituents at different positions on the pyrimidine ring allows for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties, thereby optimizing its biological effect. For instance, the synthesis of 4,6-diaryl-2-pyrimidinamine derivatives has been explored for their potential in treating estrogen receptor-positive breast cancer. nih.gov Furthermore, the development of novel 6-amino-5-cyano-2-thiopyrimidine derivatives has shown promising anticancer activity against leukemia. nih.gov

The synthesis of pyrimidine derivatives is a well-established field, with numerous methods available for their preparation. A common approach involves the condensation reaction between a 1,3-dicarbonyl compound, such as acetylacetone, and a compound containing an amidine group. google.com This straightforward synthesis allows for the generation of a wide variety of substituted pyrimidines for further investigation.

Specific Context of (4,6-Dimethylpyrimidin-2-YL)methanamine in Contemporary Chemical and Biological Studies

While research on this compound itself is specific, its structural motif is a key component in a variety of more complex molecules that have been the subject of recent scientific inquiry. The significance of this compound is often realized through the biological activities of its derivatives.

Another area of active research involves the development of selective inhibitors for protein kinases, which are crucial targets in cancer therapy. Derivatives of 2-amino-4,6-dimethylpyrimidine (B23340) have been investigated as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), a key driver in certain types of liver cancer. nih.govresearchgate.net These studies highlight the importance of the dimethylpyrimidine core in designing targeted therapies.

The chemical reactivity of the methanamine group attached to the pyrimidine ring also offers a versatile handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening. The investigation into the synthesis and biological activity of various derivatives continues to be an active area of research, underscoring the importance of this compound as a foundational structure in the quest for new therapeutic agents.

Data Tables

Table 1: Chemical and Physical Properties of Selected Pyrimidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2-Amino-4,6-dimethylpyrimidine | C6H9N3 | 123.16 | 150-154 | mdpi.com |

| 4,6-Dichloro-5-methylpyrimidin-2-amine | C5H5Cl2N3 | 178.02 | 189-190 | nih.gov |

| 4,6-Dichloro-5-ethylpyrimidin-2-amine | C6H7Cl2N3 | 192.05 | 183-185 | nih.gov |

| 4,6-Dichloro-5-propylpyrimidin-2-amine | C7H9Cl2N3 | 206.08 | 182-183 | nih.gov |

| 4,6-Dichloro-5-phenylpyrimidin-2-amine | C10H7Cl2N3 | 240.09 | 193-195 | nih.gov |

Table 2: Investigated Biological Activities of (4,6-Dimethylpyrimidin-2-YL) Derivatives

| Derivative Class | Investigated Activity | Key Findings | Reference |

| 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols | Antimicrobial | Showed activity against various bacterial and fungal strains. | dovepress.com |

| 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives | FGFR4 Inhibition | Demonstrated selective inhibitory activity against FGFR4, relevant for hepatocellular carcinoma. | nih.govresearchgate.net |

| 4,6-diaryl-2-pyrimidinamine derivatives | Anti-breast cancer | Compounds inhibited the proliferation of breast cancer cells. | nih.gov |

| 6-amino-5-cyano-2-thiopyrimidine derivatives | Anti-leukemia | Showed potent anticancer activity against leukemia cell lines. | nih.gov |

| S-substituted 4,6-dimethylpyrimidine-2-thiol (B7761162) derivatives | Plant growth stimulation | Compounds exhibited pronounced plant growth-stimulating activity. | researchgate.netresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-3-6(2)10-7(4-8)9-5/h3H,4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZOSEGGQJXUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650274 | |

| Record name | 1-(4,6-Dimethylpyrimidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446829-97-6 | |

| Record name | 1-(4,6-Dimethylpyrimidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 4,6 Dimethylpyrimidin 2 Yl Methanamine Scaffolds

Nucleophilic Reactions Involving the Amine Moiety

The primary amine group attached to the pyrimidine (B1678525) ring via a methylene (B1212753) linker in (4,6-dimethylpyrimidin-2-yl)methanamine is a key site for nucleophilic reactions. Its reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring, which can modulate the nucleophilicity of the amine.

Common nucleophilic reactions involving this amine moiety include acylation, alkylation, and condensation reactions. For instance, acylation can be achieved by reacting the amine with acyl chlorides or anhydrides to form the corresponding amides. The reaction of 2-amino-4,6-dimethylpyrimidine (B23340) with toluene-4-sulfonyl isocyanate in dichloromethane (B109758) results in the formation of N-(4,6-dimethyl-pyrimidin-2-yl)-N'-(toluene-4-sulfonyl)-urea, demonstrating the nucleophilic character of the amino group. nih.gov While direct literature on the acylation of this compound is scarce, studies on analogous 2-aminopyrimidines show that acylation can be influenced by steric factors. For example, the presence of bulky substituents on the pyrimidine ring or the acylating agent can promote O-acylation in 2-amino-4-hydroxypyrimidines, indicating a competition between N-acylation and O-acylation in suitably functionalized substrates. rsc.org

Alkylation of the amine group can introduce various substituents, further diversifying the molecular scaffold. Condensation reactions with aldehydes and ketones can lead to the formation of Schiff bases, which are valuable intermediates for the synthesis of other heterocyclic systems or for use as ligands in coordination chemistry. The reactivity of the methyl groups on the pyrimidine ring can also come into play, as they are activated by the adjacent nitrogen atoms and can participate in aldol-type condensations with aldehydes in the presence of acid or base catalysts. stackexchange.com

Reactions of Pyrimidine-Substituted Thioethers and Esters

The introduction of a thioether or ester group at the 2-position of the 4,6-dimethylpyrimidine (B31164) ring opens up further avenues for chemical modification. These groups can be displaced by various nucleophiles or transformed under specific reaction conditions.

Thioethers and thiosulfoesters at the 2-position of the pyrimidine ring are susceptible to nucleophilic substitution by amines. The reaction of 4,6-dimethylpyrimidin-2-yl esters of aromatic thiosulfoacids with amines such as benzylamine (B48309) and morpholine (B109124) proceeds readily in anhydrous solvents at room temperature. lpnu.ua This reaction leads to the formation of the corresponding sulfenamides and the salt of the sulfinic acid, demonstrating the lability of the sulfur-based leaving group. lpnu.ua The general reactivity of sulfur nucleophiles, such as thiolates, is often greater than their oxygen analogues in SN2 reactions, which can be attributed to the higher polarizability and lower basicity of sulfur. masterorganicchemistry.com This principle also applies to the displacement of thioether groups by strong amine nucleophiles, providing a route to 2-aminopyrimidine (B69317) derivatives.

Table 1: Reaction of 4,6-dimethylpyrimidin-2-yl benzenethiosulfoacid ester with amines lpnu.ua

| Amine | Solvent | Product 1 | Product 2 |

| Benzylamine | Diethyl ether | Benzylamide of 4,6-dimethylpyrimidine-2-sulfenic acid | Benzylamine salt of benzenesulfinic acid |

| Morpholine | Diethyl ether | Morpholinamide of 4,6-dimethylpyrimidine-2-sulfenic acid | Morpholine salt of benzenesulfinic acid |

Pyrimidine-substituted thioethers and esters can undergo hydrolysis upon treatment with alkali hydroxides. The reaction of 4,6-dimethylpyrimidin-2-yl esters of aromatic thiosulfoacids with potassium hydroxide (B78521) in ethanol (B145695) at room temperature results in the formation of the potassium salt of the corresponding sulfinic acid and 4,6-dimethylpyrimidine-2,2'-disulfide. lpnu.ua This transformation highlights the cleavage of the sulfur-sulfur bond under basic conditions. Similarly, the hydrolysis of a 2-thioether would be expected to yield the corresponding 2-thiol, which exists in equilibrium with its tautomeric thione form, 2-mercapto-4,6-dimethylpyrimidine. This thiol can then be further oxidized to the disulfide. The synthesis of 2-hydroxy-4,6-dimethylpyrimidine (the oxygen analogue) can be achieved by reacting urea (B33335) and acetylacetone, followed by neutralization with an alkali metal hydroxide like sodium hydroxide or potassium hydroxide, showcasing a related transformation involving a pyrimidine precursor. google.comgoogle.com

Formation of Heterocyclic Ring Systems Incorporating the Pyrimidine Moiety

The this compound scaffold and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

The synthesis of triazolo[4,3-a]pyrimidines often starts from 2-hydrazinopyrimidines. These can be prepared from the corresponding 2-halopyrimidines or 2-thiopyrimidines. For instance, 2-hydrazino-4,6-dimethylpyrimidine can be cyclized with various reagents to form the fused triazole ring. The treatment of 2-hydrazinopyrimidines with acylating agents is a common method to prepare s-triazolo[4,3-a]pyrimidines. researchgate.net These compounds can sometimes rearrange to the more stable s-triazolo[1,5-a]pyrimidines under acidic or basic conditions. researchgate.net The reaction of 2-hydrazinopyrimidines with aldehydes, followed by cyclization, is another effective route to this class of compounds. rsc.org The synthesis of related pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives has been achieved by condensing a pyrazolopyrimidine with aromatic aldehydes, indicating the versatility of this synthetic strategy. semanticscholar.org

Table 2: General methods for the synthesis of Triazolo[4,3-a]pyrimidines

| Starting Material | Reagent | Product Type | Reference |

| 2-Hydrazinopyrimidine | Acylating agents | s-Triazolo[4,3-a]pyrimidine | researchgate.net |

| 2-Hydrazinopyrimidine | Aldehydes (followed by cyclization) | Triazolo[4,3-a]pyrimidin-5-one | rsc.org |

| 2-Thioxopyrimidin-4(3H)-one | Hydrazonoyl halides | 1,2,4-Triazolo[4,3-a]pyrimidin-5-one | researchgate.net |

The amine functionality of the this compound scaffold can be utilized in the construction of fused imidazole (B134444) rings. A common method for synthesizing benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. In this context, a derivative of this compound, such as the corresponding carboxylic acid, could be condensed with an o-phenylenediamine to yield a pyrimidinyl-substituted benzimidazole. The direct condensation of amino acids with o-phenylenediamines is a known route to 2-aminomethyl-benzimidazoles. researchgate.netasianpubs.org This suggests that this compound, being an amine, could potentially react with a suitable 1,2-difunctionalized benzene (B151609) derivative to form a fused system. The synthesis of benzimidazoles is a cornerstone of heterocyclic chemistry, with numerous methods developed for their construction. semanticscholar.orgresearchgate.net

Furthermore, the pyrimidine ring itself can be a partner in cycloaddition reactions or can be built upon to form more complex fused systems. For example, the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines has been accomplished through the condensation of 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with 1,3- and 1,2-dielectrophiles, respectively. This highlights the potential of using suitably functionalized (4,6-dimethylpyrimidin-2-yl) derivatives for the synthesis of a wide array of fused heterocyclic compounds.

Sulfamoyl Chloride Intermediates and Subsequent Reactions

The formation of the sulfamoyl chloride intermediate proceeds via a nucleophilic attack of the primary amine group of this compound on the sulfur atom of sulfuryl chloride. This reaction is generally carried out in an inert solvent, such as dichloromethane or toluene, and often in the presence of a non-nucleophilic base, like triethylamine, to scavenge the hydrochloric acid byproduct.

Once formed, the N-((4,6-dimethylpyrimidin-2-yl)methyl)sulfamoyl chloride is a highly reactive electrophile. The chlorine atom attached to the sulfonyl group is a good leaving group, making the intermediate susceptible to nucleophilic substitution. This reactivity is harnessed to create a diverse range of compounds by introducing various amine or alcohol functionalities.

Subsequent reactions of the sulfamoyl chloride intermediate commonly involve its condensation with primary or secondary amines to form sulfonylureas, or with alcohols to produce sulfamates. These reactions are fundamental in medicinal chemistry for the generation of compound libraries for drug discovery programs. The general synthetic route for the formation of sulfonylureas from this compound is analogous to established methods for preparing similar structures. google.comvjst.vn

A representative reaction scheme is the condensation of the in-situ generated N-((4,6-dimethylpyrimidin-2-yl)methyl)sulfamoyl chloride with a diverse set of amines. This approach allows for the systematic modification of the molecular structure, enabling the exploration of structure-activity relationships (SAR). The reaction conditions, such as solvent, temperature, and the nature of the base, can be optimized to maximize the yield and purity of the desired sulfonylurea derivatives. dergipark.org.tr

The following table summarizes the expected outcomes from the reaction of the N-((4,6-dimethylpyrimidin-2-yl)methyl)sulfamoyl chloride intermediate with various classes of amines, based on established synthetic protocols for sulfonylurea formation. vjst.vndergipark.org.trresearchgate.net

| Reactant Amine | Product Class | Typical Reaction Conditions | Expected Yield Range |

| Primary Aliphatic Amines | N-alkyl-N'-((4,6-dimethylpyrimidin-2-yl)methyl)sulfonylurea | Inert solvent (e.g., DMF, Acetone), Base (e.g., K₂CO₃, Triethylamine), Room Temperature to Reflux | Moderate to High |

| Secondary Aliphatic Amines | N,N-dialkyl-N'-((4,6-dimethylpyrimidin-2-yl)methyl)sulfonylurea | Inert solvent (e.g., DMF, Acetone), Base (e.g., K₂CO₃, Triethylamine), Room Temperature to Reflux | Moderate to High |

| Anilines | N-aryl-N'-((4,6-dimethylpyrimidin-2-yl)methyl)sulfonylurea | Inert solvent (e.g., DMF, Pyridine), Elevated Temperature | Moderate |

| Heterocyclic Amines | N-heterocyclyl-N'-((4,6-dimethylpyrimidin-2-yl)methyl)sulfonylurea | Inert solvent (e.g., Toluene, Dioxane), Reflux | Variable |

The research findings on related pyrimidine sulfonamides indicate that the 4,6-dimethylpyrimidine moiety is generally stable under these reaction conditions. nih.gov The primary site of reaction is the highly electrophilic sulfamoyl chloride group. The diversity of the final products is primarily dictated by the choice of the nucleophilic amine or alcohol used in the second step of the reaction sequence. The synthesis of analogous sulfonylurea derivatives often involves straightforward purification techniques, such as crystallization or column chromatography, to isolate the target compounds in high purity. dergipark.org.trptfarm.pl

Biological and Pharmacological Research on 4,6 Dimethylpyrimidin 2 Yl Methanamine and Its Derivatives

Medicinal Chemistry Applications

The core structure of (4,6-dimethylpyrimidin-2-yl)methanamine has served as a valuable starting point for the development of various derivatives with significant therapeutic potential. These modifications have primarily focused on enhancing their efficacy as anticancer agents through different mechanisms of action.

Anticancer Activity and Mechanisms of Action

Derivatives of this compound have demonstrated notable anticancer properties, primarily through the inhibition of key cellular targets involved in cancer progression.

While direct kinase inhibition studies on the parent compound, this compound, are not extensively documented in the reviewed literature, the broader class of pyrimidine (B1678525) derivatives is well-recognized for its role in targeting various protein kinases. nih.govnih.govrsc.org The pyrimidine scaffold is a known isostere of the adenine (B156593) ring of ATP, enabling compounds based on this structure to bind to the ATP-binding site of kinases and inhibit their activity. rsc.org This inhibitory action can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. Research on various pyrazolo[3,4-d]pyrimidine derivatives, which share a similar heterocyclic core, has led to the development of clinically approved kinase inhibitors. nih.govrsc.org

Derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines. For instance, a series of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives demonstrated potent inhibitory ability against the human breast cancer cell line MCF-7. nih.gov The antiproliferative activity of these compounds is often evaluated using standard assays like the MTT assay, which measures cell viability. brieflands.comnih.gov The effectiveness of these derivatives is typically quantified by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The antiproliferative effects of pyrimidine derivatives have been observed in a range of cancer types, including lung, prostate, colon, and breast cancer. nih.gov

Antiproliferative Activity of a Lead 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Derivative

| Derivative | Cell Line | IC50 Value |

|---|---|---|

| 28e | MCF-7 | 42 nM nih.gov |

Sirtuin Inhibitor Research

A significant area of investigation for this compound derivatives has been their role as inhibitors of sirtuins, a class of NAD+-dependent deacetylases. Dysregulation of sirtuin activity, particularly SIRT2, has been implicated in various diseases, including cancer. nih.govnih.gov

Structure-based optimization has led to the discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as potent and selective inhibitors of human SIRT2. nih.gov One of the most potent compounds identified, derivative 28e , exhibited an IC50 value of 42 nM for SIRT2. nih.gov Importantly, this compound demonstrated high selectivity for SIRT2 over other sirtuin isoforms, such as SIRT1 and SIRT3. nih.gov The 4,6-dimethylpyrimidine (B31164) moiety of these inhibitors plays a crucial role in their affinity for SIRT2, as it anchors the inhibitor within the selectivity pocket of the enzyme. uni-freiburg.de The development of such selective inhibitors is critical for minimizing off-target effects and providing more precise therapeutic interventions. nih.govbiorxiv.org

SIRT2 Inhibition by a Lead 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Derivative

| Derivative | Target | IC50 Value | Selectivity |

|---|---|---|---|

| 28e | SIRT2 | 42 nM nih.gov | High selectivity over SIRT1 and SIRT3 nih.gov |

The inhibition of SIRT2 by this compound derivatives has been confirmed through cellular assays. A key substrate of SIRT2 in the cytoplasm is α-tubulin, a component of microtubules. nih.gov SIRT2 deacetylates α-tubulin, and therefore, inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin. nih.govnih.gov In cellular assays using the human breast cancer cell line MCF-7, treatment with the potent SIRT2 inhibitor 28e resulted in a dose-dependent increase in the acetylation of α-tubulin. nih.gov This finding provides direct evidence of the compound's ability to engage and inhibit SIRT2 within a cellular context. The modulation of α-tubulin acetylation can impact microtubule stability and function, which in turn can affect cell division and migration, processes that are critical in cancer progression. nih.govbiorxiv.org

Implications for Cancer, Neurodegenerative Diseases, and Infectious Diseases

The structural versatility of the pyrimidine ring has made it a privileged scaffold in medicinal chemistry, with derivatives being investigated for some of the most challenging diseases.

Cancer: Pyrimidine derivatives are a cornerstone of cancer chemotherapy. Antimetabolites like 5-fluorouracil, which interfere with DNA and RNA synthesis, have long been in clinical use. gsconlinepress.com More recent research focuses on fused pyrimidine derivatives which have shown enhanced anticancer potential against various human cancer cell lines. researchgate.netingentaconnect.com Their mechanisms of action are diverse, including the inhibition of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are crucial for cancer cell proliferation and survival. mdpi.comnih.gov Studies on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, for example, have demonstrated antiproliferative effects on several cancer cell lines. mdpi.com While there is an inverse relationship often observed between cancer and neurodegenerative diseases, where cancer involves the evasion of cell death and neurodegeneration involves its progression, they share common molecular pathways that could be targeted by similar compounds. nih.gov

Neurodegenerative Diseases: While direct research linking this compound to neurodegenerative diseases is not prominent, the underlying cellular processes affected by pyrimidine derivatives are relevant. For instance, molecules that regulate the cell cycle, such as cyclins, are implicated in both cancer and neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov Given the ability of pyrimidine derivatives to modulate kinases and other signaling proteins, their potential to influence the pathological pathways of neurodegeneration is an area of growing interest.

Infectious Diseases: The link between infectious agents and neurodegeneration is an emerging field of study, with certain bacterial and viral infections considered risk factors for conditions like Alzheimer's and Multiple Sclerosis. nih.gov The established antiviral properties of pyrimidine derivatives against a range of viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV-1), highlight their potential role in mitigating infection-related neurological damage. researchgate.netingentaconnect.com

Antimicrobial and Antiviral Potential of Pyrimidine Derivatives

The pyrimidine core is integral to the development of agents targeting microbial and viral pathogens.

Antimicrobial Activity: Pyrimidine derivatives have been synthesized and evaluated for broad-spectrum antibacterial and antifungal activities. gsconlinepress.com They form the basis of various therapeutic agents used to combat bacterial infections.

Antiviral Activity: The antiviral potential of pyrimidine derivatives is well-documented. researchgate.net Fused pyrimidine systems have shown potent activity against viruses such as HIV and HSV-1. ingentaconnect.combenthamdirect.com More recently, research into pyrimido[4,5-d]pyrimidine (B13093195) derivatives has identified compounds with notable efficacy against human coronaviruses (HCoV-229E and HCoV-OC43), demonstrating the scaffold's relevance in developing treatments for emerging viral threats. mdpi.com

| Antiviral Activity of Select Pyrimidine Derivatives | | :--- | :--- | :--- | | Compound Class | Target Virus | Key Finding | | Fused Pyrimidines | HIV, HSV-1 | Enhanced antiviral potential. researchgate.netingentaconnect.com | | Pyrimido[4,5-d]pyrimidines | Human Coronavirus (HCoV-229E) | Compounds with amino-indane or tetrahydronaphthalene substitutions showed promising activity. mdpi.com | | Diarylpyrimidine Hybrids | HIV-1 | High and wide-spectrum anti-HIV-1 activity in both cellular and enzyme assays. nih.gov |

Enzyme Modulatory Activities Beyond Sirtuins

The biological effects of pyrimidine derivatives are often mediated by their ability to modulate the activity of key enzymes involved in cellular signaling.

Protein tyrosine phosphatases (PTPs), along with protein tyrosine kinases (PTKs), are critical regulators of signal transduction pathways that control cell growth, differentiation, and metabolism. nih.gov The malfunction of PTPs is associated with numerous human diseases, making them important therapeutic targets. capes.gov.br While much research on pyrimidine derivatives has focused on inhibiting PTKs, such as EGFR-TKIs in cancer therapy, the potential for these compounds to inhibit PTPs is also significant. nih.gov The development of potent and selective PTP inhibitors is a key goal in drug discovery. Given their success as kinase inhibitors, pyrimidine-based scaffolds are promising candidates for developing novel PTP inhibitors.

Agrochemical Research Applications

Pyrimidine derivatives have a prominent place in agrochemical science, serving as the basis for highly effective herbicides and fungicides. nih.gov

Herbicidal Properties and Mode of Action (e.g., Acetyl-CoA Carboxylase Inhibition)

Acetyl-CoA carboxylase (ACCase) is an essential enzyme in the biosynthesis of fatty acids in plants. nih.gov Its inhibition leads to a halt in lipid synthesis, ultimately causing plant death. researchgate.net Because the structure of ACCase in grasses differs from that in broadleaf crops and mammals, it is an excellent target for selective herbicides. frontiersin.org

Several classes of pyrimidine derivatives have been developed as potent ACCase inhibitors. researchgate.net For example, pyrimidine thiourea (B124793) derivatives have demonstrated good herbicidal activity against weeds like Digitaria adscendens. nih.gov Research into novel pyrido[2,3-d]pyrimidine (B1209978) compounds has identified molecules with activity comparable to commercial herbicides. nih.gov The mechanism involves the inhibitor binding to the carboxyltransferase (CT) domain of the ACCase enzyme, blocking its function. frontiersin.org The continuous development of new pyrimidine-based ACCase inhibitors is crucial for managing herbicide resistance in weeds. frontiersin.orgresearchgate.net

| Herbicidal Activity of Select Pyrimidine Derivatives | | :--- | :--- | :--- | | Derivative Class | Target Weed | Mode of Action | | Pyrimidine Thiourea | Digitaria adscendens, Amaranthus retroflexus | Acetohydroxyacid synthase (AHAS) inhibition. researchgate.net | | Pyrido[2,3-d]pyrimidine | Bentgrass (Agrostis stolonifera) | Potential inhibition of protoporphyrinogen (B1215707) oxidase. nih.gov | | 2-phenyl-3-cyclohexanedione enol ester | Barnyard grass | ACCase Inhibition. nih.gov |

Fungicidal Development (e.g., Pyrimethanil)

Pyrimidine derivatives are extensively used as fungicides to protect crops from a wide range of plant fungal diseases. frontiersin.org Several commercial fungicides, including Pyrimethanil, Fenarimol, and Cyprodinil, are based on the pyrimidine structure. nih.govnih.gov

Pyrimethanil is a well-known anilinopyrimidine fungicide used to control diseases like gray mold. nih.gov Ongoing research aims to develop novel pyrimidine derivatives with improved efficacy and a broader spectrum of activity. For instance, studies on pyrimidine derivatives containing an amide moiety have yielded compounds with superior antifungal activity against pathogens like Phomopsis sp. compared to Pyrimethanil. frontiersin.orgresearchgate.net These findings demonstrate that the pyrimidine skeleton remains a highly valuable scaffold for the discovery of new and effective fungicides. nih.gov

| In-Vitro Antifungal Activity of Pyrimidine Derivatives vs. Pyrimethanil | | :--- | :--- | :--- | | Compound | Target Fungus | EC50 Value (μg/ml) | | 5o (Novel Amide Derivative) | Phomopsis sp. | 10.5 nih.govfrontiersin.org | | Pyrimethanil (Commercial Fungicide) | Phomopsis sp. | 32.1 nih.govfrontiersin.org |

Absence of Specific Research Data for this compound Prevents Article Generation

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a lack of specific published research on the chemical compound this compound and its derivatives that directly corresponds to the requested article outline. While the compound itself is documented and available as a chemical building block, detailed studies concerning its pharmacological and biological activities as specified are not present in the accessible resources.

The hydrochloride and dihydrochloride (B599025) salts of this compound are listed by several chemical suppliers, identifying them as reagents or intermediates for use in organic synthesis. bldpharm.combldpharm.comcymitquimica.comcymitquimica.com The Chemical Abstracts Service (CAS) has assigned the number 878777-37-8 to the hydrochloride salt of the compound. bldpharm.comguidechem.comguidechem.comchembuyersguide.com A United States patent also lists this compound as a chemical compound, but does not provide any associated pharmacological data or research findings. google.com

Neuropharmacological Investigations:There is an absence of literature pertaining to any neuropharmacological investigations of this compound or its derivatives.

While research exists on other pyrimidine derivatives, such as those with plant growth-stimulating activity or those evaluated for anticancer properties, these studies are not directly applicable to this compound and its specific methanamine functional group. researchgate.net

Due to the stringent requirement to adhere strictly to the provided outline and the lack of specific, scientifically-backed information for each section, it is not possible to generate the requested professional and authoritative article without resorting to speculation. Therefore, the creation of the article cannot be completed at this time.

Catalytic Applications and Ligand Design Incorporating the 4,6 Dimethylpyrimidin 2 Yl Methanamine Moiety

Design and Synthesis of Pyrimidine-Based Ligands for Transition Metal Catalysis

The synthesis of pyrimidine-based ligands for transition metal catalysis is a significant area of research. Typically, the pyrimidine (B1678525) core is constructed through cyclization reactions, and various functionalities can be introduced at different positions on the ring to tailor the ligand's electronic and steric properties. These modifications are crucial for influencing the catalytic activity and selectivity of the resulting metal complexes. However, literature detailing the specific use of the (4,6-Dimethylpyrimidin-2-YL)methanamine moiety as a foundational building block for such ligands is not apparent. General synthetic routes for pyrimidine-based ligands often involve reactions like Stille coupling to append other coordinating units, but specific examples originating from this compound could not be located.

Application in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have seen extensive use.

Suzuki Reaction Catalysis

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate, is a powerful tool in organic synthesis. The efficiency of this reaction is heavily reliant on the design of the ligand coordinated to the palladium catalyst. While numerous pyrimidine derivatives have been incorporated into ligands for Suzuki reactions to enhance catalytic performance, specific data on the application of ligands derived from this compound in this context is absent from the available literature. Consequently, no data tables detailing research findings, such as catalyst loading, reaction conditions, and yields for Suzuki reactions catalyzed by complexes of this specific ligand, can be provided.

Coordination Chemistry Studies of Metal Complexes

The study of coordination chemistry involves understanding the interaction between metal ions and ligands to form coordination complexes. The electronic and steric properties of the ligand play a crucial role in determining the geometry, stability, and reactivity of the resulting metal complex. While the coordination chemistry of various pyrimidine-containing ligands with a range of transition metals has been explored, specific studies detailing the coordination behavior of ligands synthesized from this compound are not described in the reviewed literature. Information regarding the synthesis, characterization, and structural analysis of metal complexes incorporating this specific moiety is therefore unavailable.

Material Science Research Involving 4,6 Dimethylpyrimidin 2 Yl Methanamine Scaffolds

Development of Specialty Polymers and Resins

The synthesis of polymers incorporating the (4,6-dimethylpyrimidin-2-yl) moiety has been demonstrated as a pathway to novel materials. One notable example is the formation of poly(4,6-dimethylpyrimidineamine) (PDMPA) through a Friedel-Crafts type electrophilic substitution reaction. tandfonline.com In this process, 4,6-dimethyl-2-pyrimidineamine (a closely related precursor) undergoes polymerization in the presence of a Lewis acid catalyst such as aluminum chloride. tandfonline.com

The resulting polymer, PDMPA, is a specialty polymer with a backbone containing the pyrimidine (B1678525) ring. The polymerization process involves the substitution on the pyrimidine ring, creating a linear or 2-5 conjugated structure. researchgate.net The synthesis of such pyrimidine-based polymers opens avenues for creating new classes of resins with tailored properties. The general synthesis procedure is outlined below:

General Polymerization Procedure for Poly(4,6-dimethylpyrimidineamine) (PDMPA):

A mixture of 4,6-dimethyl-2-pyrimidineamine and a Lewis acid catalyst (e.g., aluminum chloride) is prepared in a suitable solvent like nitrobenzene. tandfonline.com

The reaction mixture is stirred and heated under reflux for several hours. tandfonline.com

The resulting viscous product is then precipitated in a non-solvent such as methanol (B129727). tandfonline.com

The polymer is purified by repeated washing with methanol and water to remove unreacted monomers and catalyst residues. tandfonline.com

Characterization of the resulting polymer confirms the incorporation of the pyrimidine structure.

| Analysis | Observation | Inference |

|---|---|---|

| Infrared (IR) Spectroscopy | Absence of absorption band at 3010-3100 cm-1. Absence of two absorption bands characteristic of the -NH2 group. Presence of a broad band at 1345 cm-1 and a band in the 3350-3450 cm-1 range. researchgate.net | Indicates the absence of the aromatic C-H at the 5-position of the pyrimidine ring and the conversion of the primary amine, suggesting successful polymerization. The new bands are attributed to the secondary amine in the polymer chain. researchgate.net |

| Elemental Analysis | Reasonable agreement between theoretical and experimental values for Carbon (C), Hydrogen (H), and Nitrogen (N) content. researchgate.net | Confirms the proposed polymer structure. researchgate.net |

Enhancement of Material Durability and Chemical Resistance

The incorporation of pyrimidine scaffolds, such as (4,6-Dimethylpyrimidin-2-YL)methanamine, into polymer backbones has been shown to enhance the material's durability, particularly its thermal stability and chemical resistance.

| Polymer Type | 5% Weight Loss Temperature (Td5%) | 10% Weight Loss Temperature (Td10%) | Reference |

|---|---|---|---|

| Hyperbranched Polyimide (co-HBPI-2) | 461 °C | 527 °C | tandfonline.com |

| Polyurethane Foam with Pyrimidine Rings | Showed significant mass loss only after 4 hours at 200 °C. mdpi.com | mdpi.com |

Furthermore, organosulfur compounds, which can be formed from pyrimidine thiols, are known to act as antioxidants and stabilizers against the auto-oxidation of polymers like PVC and polyolefins. researchgate.net They function by decomposing hydrogen peroxides into non-radical products, thereby preventing degradation of the polymer matrix. researchgate.net This suggests that polymers derived from or functionalized with sulfur-containing pyrimidine derivatives could exhibit enhanced chemical durability.

Integration into Functional Polymeric Structures

The this compound scaffold is not only beneficial for enhancing the structural properties of polymers but also for integrating specific functionalities. The reactive amine group and the nitrogen atoms in the pyrimidine ring can serve as points for further chemical modification, allowing for the attachment of various functional groups.

One area of application is in the development of fluorescent sensors. Related 2-aminopyridine (B139424) derivatives have been investigated as fluorescent probes for monitoring polymerization processes. poliya.com This suggests that polymers containing the this compound moiety could be designed to have inherent fluorescence, which could be utilized for in-situ monitoring of curing processes or as environmental sensors.

A compelling example of integrating pyrimidine functionality into a polymer to achieve novel properties is the development of shape-memory polymers. Polyethylenes functionalized with ureidopyrimidone (B8570159) (a derivative of pyrimidine) have been shown to exhibit significant shape-memory effects. rsc.org This property arises from the formation of physical crosslinks through the dimerization of the ureidopyrimidone moieties via quadruple hydrogen bonds. rsc.org This demonstrates how the specific interactions of the pyrimidine-based functional group can be harnessed to create smart materials.

Analytical and Characterization Methodologies in the Study of 4,6 Dimethylpyrimidin 2 Yl Methanamine and Its Derivatives

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of (4,6-dimethylpyrimidin-2-yl)methanamine. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H-NMR and ¹³C-NMR are utilized to map out the carbon-hydrogen framework of the molecule.

In a typical ¹H-NMR spectrum, the chemical shifts, multiplicities, and integration values of the protons provide a wealth of information. For derivatives of 4,6-dimethylpyrimidine (B31164), the protons of the two methyl groups on the pyrimidine (B1678525) ring typically appear as a singlet in the upfield region of the spectrum. The pyrimidine ring proton also gives rise to a characteristic signal, and the protons of the methanamine group would be expected in a specific region, with their chemical shift influenced by the electronic environment.

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information on the carbon skeleton. The carbon atoms of the methyl groups, the pyrimidine ring, and the methanamine side chain each resonate at distinct chemical shifts, allowing for a complete assignment of the carbon framework of the molecule. For instance, in related pyrimidine structures, the carbon atoms of the pyrimidine ring show characteristic shifts, with the carbon atom positioned between the two nitrogen atoms appearing at a significantly different chemical shift compared to the others.

Hypothetical ¹H-NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (pyrimidine) | ~2.40 | s | 6H |

| CH (pyrimidine) | ~6.80 | s | 1H |

| CH₂ (methanamine) | ~3.90 | s | 2H |

| NH₂ (methanamine) | ~2.00 (broad) | s | 2H |

Hypothetical ¹³C-NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (pyrimidine) | ~24.0 |

| CH (pyrimidine) | ~115.0 |

| C (pyrimidine, C4/C6) | ~167.0 |

| C (pyrimidine, C2) | ~165.0 |

| CH₂ (methanamine) | ~45.0 |

Note: The data in the tables above is hypothetical and based on the analysis of structurally similar compounds. The exact chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. For instance, the N-H stretching vibrations of the primary amine group in the methanamine moiety are expected to appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups and the pyrimidine ring are typically observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring give rise to strong absorptions in the 1500-1650 cm⁻¹ region.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring, being an aromatic system, exhibits characteristic absorption maxima in the UV region. The position and intensity of these absorptions can be influenced by the nature and position of substituents on the ring.

Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2970 |

| C=N/C=C (pyrimidine ring) | Stretching | 1500-1650 |

| N-H (amine) | Bending | 1590-1650 |

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak ([M]⁺) provides the molecular weight. High-Resolution Mass Spectrometry (HRMS) offers a highly accurate determination of the molecular mass, which can be used to deduce the elemental formula of the compound with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the cleavage of the bond between the pyrimidine ring and the methanamine group would result in characteristic fragment ions. Electrospray ionization (ESI) is a commonly used soft ionization technique for such compounds, often yielding the protonated molecular ion [M+H]⁺. np-mrd.org

Crystallographic Analysis

Crystallographic techniques are powerful for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the solid-state structure of a crystalline compound. This technique can provide precise bond lengths, bond angles, and conformational details of this compound, should it be obtained in a crystalline form suitable for analysis. While no specific crystal structure for the parent compound this compound has been found in the searched literature, studies on closely related derivatives have utilized this method to confirm their molecular structures. For instance, the crystal structures of co-crystals of 2-amino-4,6-dimethylpyrimidine (B23340) have been determined, revealing the intricate network of intermolecular interactions. ijera.com

Chromatographic and Purity Assessment Methods

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing the purity of pyrimidine derivatives. A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can effectively separate the target compound from any impurities or starting materials. Detection is typically carried out using a UV detector, set at a wavelength where the pyrimidine ring exhibits strong absorbance, such as 220 nm. np-mrd.org

Thin-Layer Chromatography (TLC) is another valuable tool for monitoring the progress of reactions and for preliminary purity checks. It is a quick and simple method to visualize the number of components in a sample. chemicalbook.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis of this compound and its related compounds. sigmaaldrich.comnih.gov It is extensively used for monitoring the progress of chemical reactions, identifying compounds by comparison with standards, and determining the purity of a sample. mdpi.comnih.govimpactfactor.org The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). chemcoplus.co.jpresearchgate.net

In the context of synthesizing pyrimidine derivatives, TLC is a fundamental tool. For instance, the progress of reactions to create novel pyrimidine derivatives has been monitored using silica (B1680970) gel plates. nih.govmdpi.com The completion of a reaction is typically indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. acs.org

Visualization of the separated spots on the TLC plate is commonly achieved under ultraviolet (UV) light, often at wavelengths of 254 nm and 365 nm. mdpi.comacs.org This is particularly effective for aromatic compounds like pyrimidines which absorb UV radiation.

The choice of the mobile phase is crucial for achieving good separation. A common solvent system used for the elution of pyrimidine derivatives is a mixture of ethyl acetate (B1210297) and hexane, often in a 1:1 ratio. mdpi.com The polarity of the solvent system is adjusted to optimize the retention factor (Rf) values of the compounds, aiming for values between 0.1 and 0.8 for accurate determination. chemcoplus.co.jp In some specialized applications, reversed-phase TLC has been utilized to determine the lipophilicity of pyrimidine derivatives, which is an important physicochemical parameter. nih.gov

Table 1: Representative TLC Parameters for Analysis of Pyrimidine Derivatives

| Parameter | Description | Example from Literature for Pyrimidine Derivatives |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Merck Silica Gel F254 plates. mdpi.com |

| Mobile Phase (Eluent) | The solvent system that moves up the plate. | Ethyl acetate:Hexane (1:1, v/v). mdpi.com |

| Sample Application | Method of applying the sample to the plate. | Application as a spot or short streak using a glass capillary. chemcoplus.co.jp |

| Development | The process of allowing the mobile phase to ascend the plate. | In a chromatographic tank, often with chamber saturation. sigmaaldrich.com |

| Visualization | Method for detecting the separated spots. | Ultraviolet (UV) light at 254 nm and 365 nm. mdpi.comacs.org |

This table presents typical conditions and is not specific to this compound but is based on methods for related pyrimidine compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound and its derivatives, HPLC is the method of choice for determining purity with high accuracy and precision. The analysis of pyrimidine derivatives is frequently performed using reversed-phase HPLC. researchgate.net

In a typical reversed-phase HPLC setup for aminopyrimidine analysis, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.netcmes.org A common mobile phase consists of a mixture of a buffer solution (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier like methanol or acetonitrile. researchgate.netcmes.org The components of the sample are separated based on their hydrophobic interactions with the stationary phase.

For example, a method for the simultaneous determination of aminopyridine isomers, which are structurally related to aminopyrimidines, employed a Shim-pack Scepter C18 column. cmes.org The separation was achieved using an isocratic elution with a mobile phase of phosphate buffer (pH 7.0) and methanol (90:10 v/v) at a flow rate of 0.5 mL/min and a column temperature of 35 °C. cmes.org Detection was carried out using a UV detector at 280 nm. cmes.org Such methods demonstrate excellent separation and resolution of the target compounds. cmes.org

Method validation is a critical aspect of HPLC analysis to ensure the reliability of the results. This involves evaluating parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For the analysis of aminopyridines, the detection limits were found to be in the range of 0.0289 to 0.0711 mg·L⁻¹. cmes.org The method also showed good average recoveries (97.2% to 101%) and repeatability (RSDs of 0.70% to 1.5%). cmes.org These validation parameters confirm the method's suitability for quantitative purity analysis.

Table 2: Illustrative HPLC Conditions for Purity Analysis of Aminopyridine/Aminopyrimidine Derivatives

| Parameter | Description | Example from Literature for Aminopyridines |

| Chromatograph | The HPLC system. | Shimadzu or equivalent. |

| Column | The stationary phase where separation occurs. | Shim-pack Scepter C18, 4.6 x 150 mm, 5 µm. cmes.orgsielc.com |

| Mobile Phase | The solvent that carries the sample through the column. | Phosphate buffer (pH 7.0) and Methanol (90:10, v/v). cmes.org |

| Elution Mode | The method of passing the mobile phase through the column. | Isocratic. cmes.orghelixchrom.com |

| Flow Rate | The speed at which the mobile phase moves. | 0.5 mL/min. cmes.org |

| Column Temperature | The temperature of the column during analysis. | 35 °C. cmes.org |

| Injection Volume | The amount of sample introduced into the system. | 10 µL. cmes.org |

| Detection | The method used to detect the compounds as they elute. | UV at 280 nm. cmes.org |

This table provides an example of HPLC conditions used for related compounds and would serve as a starting point for developing a specific method for this compound.

Structure Activity Relationship Sar and Computational Studies of 4,6 Dimethylpyrimidin 2 Yl Methanamine Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of derivatives of the (4,6-dimethylpyrimidin-2-yl)methanamine scaffold is intricately linked to the nature and position of various substituents on the pyrimidine (B1678525) ring and the methanamine group. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles from related pyrimidine derivatives can be extrapolated.

Key structural features that are often critical for the biological activity of pyrimidine derivatives include:

Substituents at the 2-position: The aminomethyl group at this position is a key feature. Modifications of this group, such as N-alkylation or acylation, can significantly impact the compound's polarity, steric profile, and ability to form hydrogen bonds, thereby influencing its biological activity.

Substitution at the 5-position: While the parent compound is unsubstituted at this position, introducing small electron-withdrawing groups like a cyano or nitro group can modulate the electronic properties of the pyrimidine ring and introduce new interaction points. For instance, in a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, the cyano group at position 5 was found to increase the acidity of the exocyclic amino group, leading to stronger binding to adenosine (B11128) receptors. nih.gov

A study on 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors highlighted that the dimethyl groups on the pyrimidine ring could cause a steric clash with the hinge region of other FGFR family members, thus contributing to selectivity for FGFR4. nih.gov This underscores the importance of the substitution pattern on the pyrimidine core for achieving target specificity.

Table 1: General Structure-Activity Relationships for Pyrimidine Derivatives

| Structural Feature | Modification | Potential Impact on Biological Activity |

| Pyrimidine Core | Introduction of electron-donating or -withdrawing groups | Alters electronic distribution, influencing binding affinity and reactivity. |

| 2-position substituent | Variation of the amine (primary, secondary, tertiary), acylation | Modifies hydrogen bonding capacity, polarity, and steric interactions. |

| 4,6-position substituents | Alteration of alkyl groups | Affects lipophilicity and potential for hydrophobic interactions or steric clashes. |

| 5-position substituent | Introduction of functional groups (e.g., -CN, -NO2) | Modulates electronic properties and provides additional binding interactions. |

Rational Design and Optimization Strategies for Bioactive Compounds

Rational drug design is a pivotal strategy for developing novel bioactive compounds by leveraging knowledge of a biological target's structure and mechanism. For derivatives of this compound, this approach involves a systematic process of designing molecules with improved affinity, selectivity, and pharmacokinetic properties.

Optimization strategies for these derivatives often involve:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the pyrimidine core or its substituents with other chemical groups that have similar steric and electronic properties but may offer improved metabolic stability or reduced off-target effects.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be employed. This involves using computational docking to predict how different derivatives of this compound will bind to the target's active site. This information guides the synthesis of new compounds with optimized interactions. For example, in the design of FGFR4 inhibitors, a covalent docking approach was used to study the interactions of methylated aminopyrimidine compounds with the kinase domain. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD techniques can be used. This approach relies on the analysis of a set of known active and inactive molecules to build a pharmacophore model. This model defines the essential structural features required for biological activity and can be used to design new, more potent compounds.

A study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinating enzyme USP1/UAF1 demonstrated the power of high-throughput screening followed by medicinal chemistry optimization to identify potent inhibitors. nih.gov This highlights a common workflow in rational drug design where an initial hit compound is systematically modified to improve its potency and drug-like properties.

Molecular Docking and Dynamics Simulations for Target Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a this compound derivative, and its biological target at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It helps in understanding the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic contacts. For instance, docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK2/4/6 inhibitors were used to analyze their binding modes and structure-activity relationships. nih.gov Similarly, docking studies on a chromonyl-pyrimidine derivative revealed its binding pose in the quinone-binding site of C. thermarum NDH-II, showing that the molecule was sandwiched between key residues. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This can reveal the stability of the binding pose predicted by docking, the role of solvent molecules, and conformational changes in the protein upon ligand binding. MD simulations combined with energy decomposition analysis have been used to validate docking results and identify crucial polar and nonpolar interactions influencing the bioactivity of CDK2/4/6 inhibitors. nih.gov

In a study on 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, molecular docking was instrumental in elucidating the structure-activity relationship for FGFR4 inhibitory activity. The study suggested that while methyl groups could weaken binding affinity by causing a steric clash, a compound with a dimethylpyrimidine core and a difluoro substituent could maintain a conformation suitable for strong binding. nih.gov

Table 2: Application of Computational Methods in the Study of Pyrimidine Derivatives

| Computational Method | Application | Insights Gained |

| Molecular Docking | Predicting binding poses of ligands in a target's active site. | Identification of key interacting residues, understanding binding affinity. nih.govresearchgate.net |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. | Assessment of binding stability, conformational changes, and the role of water molecules. nih.gov |

| 3D-QSAR | Developing quantitative structure-activity relationship models. | Predicting the activity of new compounds based on their 3D structure. nih.gov |

Mechanistic Insights into Biological Interactions and Reactivity

Understanding the mechanism of action of this compound derivatives at a molecular level is crucial for their development as therapeutic agents. The reactivity of the pyrimidine ring and its substituents dictates the types of interactions they can form with biological macromolecules.

For example, in the case of pyrimidine-based inhibitors of dipeptidyl peptidase-4 (DPP-4), the interaction with specific subsites (S1 and S2) of the enzyme is crucial for their inhibitory activity. mdpi.com The ability of the pyrimidine scaffold to be modified with various substituents allows for the fine-tuning of these interactions to achieve high potency and selectivity.

The introduction of methyl groups at the 4 and 6 positions, as seen in the this compound scaffold, can influence the molecule's reactivity by altering its electronic properties and steric accessibility. These groups primarily contribute to hydrophobic interactions within the binding pocket. Studies on other pyrimidine derivatives have shown that such substitutions can be detrimental to activity if they lead to steric clashes but can also be beneficial by promoting favorable hydrophobic contacts or inducing a bioactive conformation. nih.gov

Further mechanistic studies, including enzyme kinetics and biophysical assays, are necessary to fully elucidate the mode of action of this specific class of compounds and to validate the predictions from computational models.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing (4,6-Dimethylpyrimidin-2-YL)methanamine derivatives in academic research?

- Methodological Answer : Derivatives are commonly synthesized via condensation reactions. For example, refluxing 2-hydrazino-4,6-dimethylpyrimidine with carbonyl-containing compounds (e.g., dehydroacetic acid) in ethanol or acetic acid yields pyrazole or pyrimidine hybrids. Purification involves recrystallization from ethanol or chromatography . Microwave-assisted synthesis is also employed for heterocyclic derivatives, using ethanol/AcOH/sodium acetate mixtures under controlled power (300–500 W) and reaction times (10–30 minutes) to improve yield and reduce side products .

Q. How is this compound characterized structurally in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP (for visualization) is standard. Hydrogen-bonding networks and anisotropic displacement parameters are analyzed to confirm molecular geometry. For example, intramolecular N–H⋯N hydrogen bonds and planar ring systems are validated using SHELX restraints and difference Fourier maps . Complementary techniques like ¹H/¹³C NMR and IR spectroscopy are used to verify functional groups (e.g., amine stretches at 3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement of this compound derivatives?

- Methodological Answer : Contradictions often arise from twinned crystals or disordered solvent molecules. To address this:

- Use the TWIN/BASF commands in SHELXL to model twinning and refine twin-law matrices.

- Apply restraints (e.g., DFIX for bond lengths) to stabilize refinement of flexible groups like methyl substituents.

- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm bond angles and torsional conformations .

Q. What strategies optimize microwave-assisted synthesis of bioactive this compound derivatives?

- Methodological Answer : Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance microwave absorption and reaction homogeneity.

- Catalyst screening : Acidic conditions (e.g., concentrated HCl) accelerate cyclization, while sodium acetate buffers improve regioselectivity.

- Power/time gradients : Stepwise power ramping (e.g., 300 W → 500 W over 15 minutes) minimizes decomposition of thermally sensitive intermediates .

Q. How can structure-activity relationships (SARs) be systematically evaluated for fungicidal derivatives of this compound?

- Methodological Answer :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 2-position to enhance bioactivity against Botrytis cinerea.

- Bioassay protocols : Test compounds at 50 mg/L concentrations in agar diffusion assays, measuring inhibition zones (mm) after 72 hours.

- QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity (logP) with binding affinity to fungal cytochrome P450 targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.